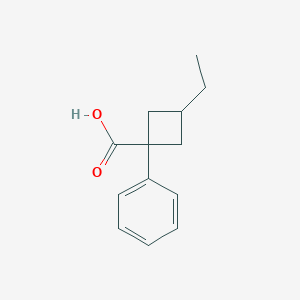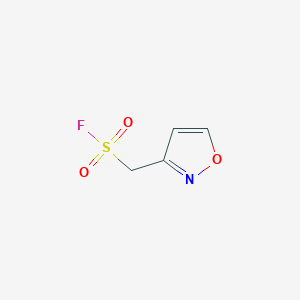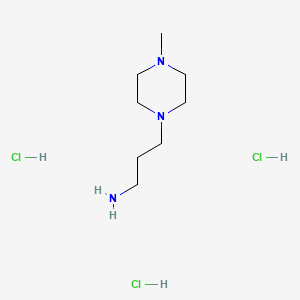
1-Piperazinepropanamine, 4-methyl-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₃N₃. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both laboratory and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride typically involves the reaction of 4-methylpiperazine with 3-chloropropanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-methylpiperazine} + \text{3-chloropropanamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinepropanamine, 4-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield amine oxides, while reduction reactions produce primary or secondary amines .
Applications De Recherche Scientifique
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanamine, 4-methyl-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites on enzymes and altering their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Piperazineethanamine, 4-methyl-, trihydrochloride
- 1-Piperazinebutanamine, 4-methyl-, trihydrochloride
- 1-Piperazinepentanamine, 4-methyl-, trihydrochloride
Uniqueness
1-Piperazinepropanamine, 4-methyl-, trihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in scientific research and industry .
Propriétés
Numéro CAS |
65876-28-0 |
|---|---|
Formule moléculaire |
C8H22Cl3N3 |
Poids moléculaire |
266.6 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C8H19N3.3ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;;/h2-9H2,1H3;3*1H |
Clé InChI |
CDLYYAIRCNXZJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
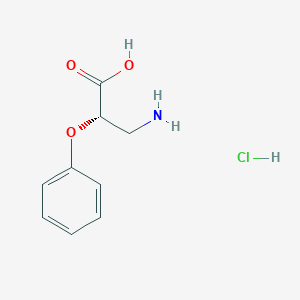
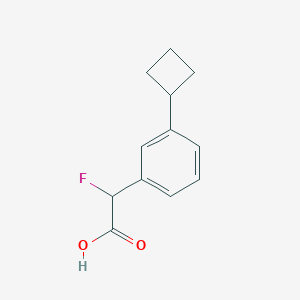
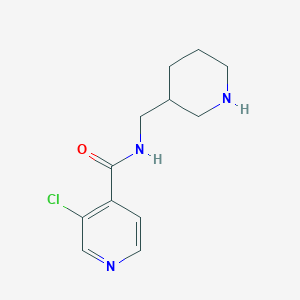

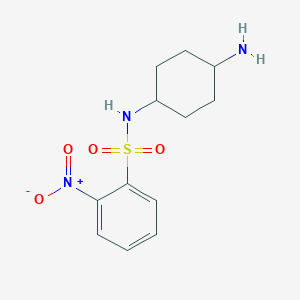


![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)


